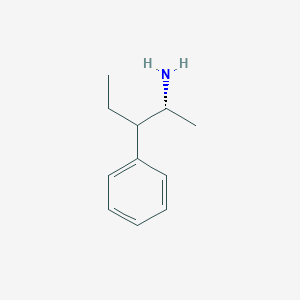

(2R)-3-Phenylpentan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-phenylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3/t9-,11?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGJOKNIPZFMKU-BFHBGLAWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C1=CC=CC=C1)[C@@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure 2r 3 Phenylpentan 2 Amine

Asymmetric Catalytic Synthesis

Asymmetric catalysis offers a powerful and atom-economical approach to chiral amine synthesis, enabling the direct formation of enantiomerically enriched products from prochiral precursors.

Transition Metal-Mediated Approaches to Chiral Amine Scaffolds

Transition metal catalysis has revolutionized the synthesis of chiral amines, with methods such as asymmetric hydrogenation leading the forefront. nih.gov For a molecule like (2R)-3-Phenylpentan-2-amine, a potential retrosynthetic pathway involves the asymmetric hydrogenation of a corresponding prochiral imine or enamine. The success of this approach hinges on the design and application of chiral ligands that can effectively coordinate with a metal center (e.g., iridium, rhodium, ruthenium) to create a chiral environment, thereby directing the hydrogenation to a specific face of the substrate.

Key to this strategy is the synthesis of the appropriate unsaturated precursor, 3-phenylpentan-2-imine. The subsequent asymmetric hydrogenation, catalyzed by a chiral transition metal complex, would then establish the two stereocenters in a controlled manner. The choice of ligand is critical, with various classes of privileged ligands, such as those based on BINAP, DuPhos, or ferrocene (B1249389) backbones, demonstrating high efficacy in similar transformations. The reaction conditions, including solvent, temperature, and hydrogen pressure, are also crucial parameters that require careful optimization to achieve high diastereoselectivity and enantioselectivity.

| Catalyst Precursor | Chiral Ligand | Substrate Scope | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| [Ir(COD)Cl]₂ | (S)-BINAP derivative | Prochiral imines | Up to 95:5 | >99% |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Enamines | Up to 98:2 | >98% |

| RuCl₂(PPh₃)₃ | Chiral Diamine-Diphosphine | Aromatic Ketimines | Variable | Up to 99% |

This table presents representative data for transition metal-catalyzed asymmetric hydrogenations of analogous prochiral substrates, illustrating the potential for achieving high stereoselectivity in the synthesis of chiral amines.

Organocatalytic Strategies for Stereoselective Amination Reactions

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering a range of stereoselective transformations under mild conditions. For the synthesis of this compound, an organocatalytic approach could involve the asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by further functional group manipulations.

A plausible strategy would be the Michael addition of an amine equivalent to a β-substituted α,β-unsaturated ester or ketone. Chiral Brønsted acids, such as phosphoric acids, or chiral amines, like those derived from cinchona alkaloids, can effectively catalyze such reactions with high enantioselectivity. Subsequent reduction of the carbonyl group and conversion to the desired amine would complete the synthesis. The stereochemical outcome of the initial conjugate addition is directed by the chiral catalyst, which activates the substrate and shields one of its prochiral faces.

| Organocatalyst | Reaction Type | Substrate Example | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Michael Addition | α,β-Unsaturated Ketone | >90:10 | Up to 98% |

| Cinchona Alkaloid Derivative | Aza-Michael Addition | Enone | Up to 95:5 | >95% |

| Proline Derivative | Mannich Reaction | Aldehyde and Amine | Variable | Up to 99% |

This table showcases typical results for organocatalytic reactions that could be adapted for the synthesis of precursors to this compound, highlighting the high levels of stereocontrol achievable.

Biocatalytic Synthesis Pathways

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral amines, leveraging the inherent stereospecificity of enzymes.

Enzymatic Reductive Amination and Transamination Techniques for Chiral Amine Production

Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly well-suited for the asymmetric synthesis of chiral amines. A potential biocatalytic route to this compound could involve the reductive amination of 3-phenyl-2-pentanone. An AmDH, in the presence of an ammonia (B1221849) source and a cofactor (typically NADH or NADPH), can directly convert the ketone to the corresponding amine with high enantioselectivity.

Alternatively, a transaminase could be employed in a process where an amino group is transferred from a donor molecule (e.g., isopropylamine (B41738) or L-alanine) to the ketone substrate. The stereochemical outcome is dictated by the specific transaminase used, with both (R)- and (S)-selective enzymes being available or accessible through protein engineering. The choice of enzyme is critical to control the stereochemistry at the C2 position, while the inherent substrate-enzyme interactions would influence the diastereoselectivity with respect to the C3 position.

Directed Evolution and Application of Amine Dehydrogenases in Stereoselective Transformations

Directed evolution has become a powerful tool for tailoring the properties of enzymes to suit specific synthetic needs. cam.ac.uk For the synthesis of this compound, a wild-type amine dehydrogenase might not exhibit optimal activity or selectivity. Through iterative rounds of mutagenesis and screening, it is possible to engineer an AmDH with enhanced performance for the reductive amination of 3-phenyl-2-pentanone. acs.orgtudelft.nl

This process can lead to enzyme variants with improved substrate acceptance, higher catalytic efficiency, and, crucially, enhanced stereoselectivity to favor the desired (2R) configuration. nih.gov The application of such an evolved enzyme could enable a highly efficient and selective one-step synthesis of the target molecule from a readily available ketone precursor. nih.gov

| Enzyme Type | Reaction | Substrate | Conversion | Enantiomeric Excess (ee) of Amine |

| Amine Dehydrogenase (Engineered) | Reductive Amination | 3-Phenyl-2-pentanone | >95% | >99% (for 2R) |

| Transaminase (R-selective) | Asymmetric Transamination | 3-Phenyl-2-pentanone | Up to 99% | >99% (for 2R) |

This table illustrates the potential of biocatalytic methods for the synthesis of this compound, based on reported performances of engineered enzymes on analogous substrates.

Chiral Auxiliary-Guided Synthesis

Chiral auxiliaries provide a reliable and well-established method for controlling stereochemistry in the synthesis of chiral molecules. wikipedia.org This approach involves the temporary attachment of a chiral moiety to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a plausible strategy would involve the use of a chiral sulfinamide, such as tert-butanesulfinamide, developed by Ellman. osi.lv Condensation of (R)-tert-butanesulfinamide with 3-phenyl-2-pentanone would yield a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, for example with a hydride reagent, would be directed by the chiral sulfinyl group to afford the corresponding sulfinamide. The stereochemistry of the newly formed amino center is controlled by the auxiliary. Finally, acidic cleavage of the N-S bond would furnish the desired this compound. The diastereoselectivity of the reduction step would be crucial for establishing the correct relative stereochemistry between the C2 and C3 positions.

Another approach could utilize pseudoephedrine as a chiral auxiliary. nih.govbeilstein-journals.org Acylation of pseudoephedrine with a suitable carboxylic acid derivative, followed by α-alkylation, can be used to construct the carbon skeleton with high diastereoselectivity. Subsequent cleavage of the auxiliary would then yield the chiral amine.

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (d.r.) | Final Product ee |

| (R)-tert-Butanesulfinamide | Diastereoselective reduction of N-sulfinyl imine | >95:5 | >99% |

| (1R,2R)-Pseudoephedrine | Diastereoselective α-alkylation of an amide | >98:2 | >98% |

This table provides representative data for chiral auxiliary-guided syntheses of chiral amines, demonstrating the high levels of stereocontrol that can be achieved.

Auxiliary-Mediated Diastereoselective Routes to Substituted Amines

Auxiliary-mediated routes offer robust and predictable control over stereochemistry. A well-established approach involves the use of tert-butanesulfinamide, developed by Ellman. osi.lvnih.gov This method involves the condensation of the chiral sulfinamide with a ketone precursor, in this case, 3-phenylpentan-2-one (B7938302), to form a chiral N-sulfinyl imine. The chiral sulfinyl group effectively directs the stereoselective addition of a nucleophile or a reducing agent to the imine C=N bond.

A hypothetical diastereoselective route to this compound using (R)-tert-butanesulfinamide is outlined below:

Imine Formation: (R)-tert-butanesulfinamide is condensed with 3-phenylpentan-2-one to form the corresponding N-sulfinyl imine intermediate.

Diastereoselective Reduction: The imine is then reduced. The bulky tert-butylsulfinyl group sterically hinders one face of the imine, directing the hydride delivery to the opposite face. The choice of reducing agent is critical for achieving high diastereoselectivity.

Auxiliary Cleavage: The sulfinyl group is removed by treatment with an acid, such as HCl in an alcohol solvent, to yield the enantiopure primary amine, this compound.

The table below summarizes typical outcomes for such a reduction, based on analogous systems found in the literature.

| Step | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Expected Outcome |

| Imine Formation | (R)-tert-butanesulfinamide, Ti(OEt)₄ | - | High yield formation of N-sulfinyl imine |

| Reduction | NaBH₄, L-Selectride® | > 95:5 | High diastereoselectivity for the (R,R) isomer |

| Cleavage | HCl in Methanol | - | High yield of this compound |

Diastereoselective Approaches via Precursor Transformations

Stereoselective Reduction of Imines or Ketones to Chiral Amines

The asymmetric reduction of prochiral ketones and imines is one of the most direct and efficient methods for preparing chiral amines. acs.org This approach relies on a chiral catalyst to differentiate between the two faces of the carbonyl or imine group during hydrogenation or hydride transfer.

Asymmetric Reductive Amination of 3-Phenylpentan-2-one:

A powerful one-pot method is asymmetric reductive amination. Here, the ketone (3-phenylpentan-2-one) reacts with an amine source (like ammonia or an ammonium (B1175870) salt) in the presence of a chiral catalyst and a reducing agent. Transition metal catalysts based on rhodium, iridium, or ruthenium, paired with chiral phosphine (B1218219) ligands (e.g., BINAP, JosiPhos), are highly effective. acs.org

The reaction proceeds through the in situ formation of an imine, which is then immediately hydrogenated in an enantioselective manner. The catalyst's chiral environment dictates the facial selectivity of the hydrogenation, leading to the desired enantiomer of the amine.

The following table illustrates representative results for the asymmetric hydrogenation of related alkyl-aryl ketones, which serve as a benchmark for the synthesis of this compound.

| Catalyst System | H₂ Pressure (atm) | Enantiomeric Excess (ee) | Reference System |

| [Rh(COD)Cl]₂ / (R)-BINAP | 50 | > 98% | Acetophenone derivatives |

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | 30 | > 95% | N-alkyl imines |

| RuCl₂(PPh₃)₃ / Chiral Diamine | 10-50 | 90-99% | Aromatic ketones |

Controlled Functionalization and Derivatization of Substrates

Modern synthetic chemistry has seen the rise of methods involving the direct functionalization of C-H bonds. researchgate.net While challenging, the enantioselective α-C–H functionalization of an achiral amine precursor could provide a novel route to this compound.

This strategy might involve a directing group to position a transition metal catalyst near the target C-H bond on a simpler precursor, such as N-methyl-3-phenylpentylamine. A chiral ligand on the metal would then control the stereochemistry of the bond-forming reaction. For instance, a palladium catalyst in conjunction with a chiral phosphoric acid ligand could potentially achieve the enantioselective arylation or alkylation at the C2 position. researchgate.net

Another derivatization approach involves starting with a chiral precursor that already contains one of the stereocenters. For example, if a chiral pool starting material sets the stereochemistry at C3, subsequent reactions can be designed to control the formation of the new stereocenter at C2. This substrate-controlled diastereoselective approach often relies on the steric and electronic properties of the existing chiral center to influence the trajectory of incoming reagents.

Chemical Reactivity and Mechanistic Investigations of 2r 3 Phenylpentan 2 Amine and Its Analogs

Studies on C-N Bond Activation and Subsequent Functionalization

The activation and cleavage of the C-N bond in amines is a challenging but increasingly important area of research, offering novel strategies for chemical synthesis. For a benzylic amine like (2R)-3-Phenylpentan-2-amine, the C-N bond is relatively activated due to the stability of the potential benzylic carbocation or radical intermediate.

Transition-Metal-Catalyzed C-N Cleavage: Various transition metals, including palladium, rhodium, and nickel, are known to catalyze the cleavage of C-N bonds. organic-chemistry.org In the case of benzylic amines, this can occur via oxidative addition of the C-N bond to a low-valent metal center. The resulting organometallic species can then participate in cross-coupling reactions, allowing for the substitution of the amino group with other functionalities.

Deaminative Functionalization: Deamination, the removal of an amino group, can be achieved under various conditions. For instance, treatment with nitrous acid can lead to the formation of a diazonium ion, which is a versatile intermediate. However, for a secondary amine like this compound, this reaction would likely proceed through a less stable secondary diazonium species, potentially leading to a mixture of substitution, elimination, and rearrangement products.

Potential C-N Bond Functionalization Reactions

| Reaction Type | Catalyst/Reagent | Potential Product |

|---|---|---|

| Reductive Deamination | H₂/Pd-C | 3-Phenylpentane |

| Cross-Coupling | Pd(0) catalyst, Organoboron reagent | Alkyl- or Aryl-substituted Phenylpentane |

| Cyanation | Transition metal catalyst, CN source | 3-Phenylpentane-2-carbonitrile |

Note: The feasibility and stereochemical outcome of these reactions for this compound would require experimental verification.

Detailed Mechanistic Elucidation and Kinetic Analysis of Reaction Pathways

The mechanistic details of reactions involving chiral benzylic amines are often complex, with the potential for competing pathways and stereochemical consequences. While specific kinetic data for this compound is not available, general mechanistic principles can be applied.

Mechanisms of N-Functionalization: N-alkylation reactions typically proceed via an SN2 mechanism, where the amine acts as a nucleophile. The stereochemistry at the chiral centers of the amine is generally retained. In contrast, reactions involving C-N bond cleavage may proceed through various intermediates.

Kinetic Resolution: The chirality of this compound makes it a candidate for kinetic resolution. In a kinetic resolution, a racemic mixture of a chiral compound reacts with a chiral reagent or catalyst, leading to one enantiomer reacting faster than the other. This allows for the separation of the enantiomers. For example, enzymatic acylation is a common method for the kinetic resolution of chiral amines.

Illustrative Kinetic Isotope Effect Study on a Benzylic C-H Activation

| Reaction | kH/kD | Implication |

|---|---|---|

| Rh-catalyzed C-H alkylation of a benzylic amine | 4.3 | C-H bond cleavage is involved in the rate-determining step. nih.gov |

Note: This data is from a study on a related benzylic amine and serves to illustrate the types of mechanistic studies conducted in this field. nih.gov

Investigation of Rearrangement Reactions and their Stereospecificity

Rearrangement reactions of chiral molecules are of significant interest as they can provide access to new, structurally complex chiral products. For a molecule like this compound, several types of rearrangements could be envisaged, particularly if the amine is converted to a better leaving group or if a carbocation is generated at an adjacent position.

Aziridinium (B1262131) Ion Intermediates: In reactions where the nitrogen atom acts as a neighboring group, an aziridinium ion intermediate can form. The subsequent ring-opening of this three-membered ring by a nucleophile would be stereospecific and could lead to rearranged products.

1,2-Hydride or 1,2-Alkyl Shifts: If a carbocation were to be generated at the C3 position (the carbon bearing the phenyl group), for instance, through the loss of a leaving group, a 1,2-hydride shift from C2 or a 1,2-alkyl (methyl) shift could occur, leading to a more stable carbocation. The stereochemical outcome of such rearrangements would depend on the conformation of the molecule and the nature of the transition state.

Stereospecificity in Rearrangements: The stereospecificity of a rearrangement is a key consideration. For concerted rearrangements, the stereochemistry of the starting material directly dictates the stereochemistry of the product. For stepwise rearrangements involving intermediates like carbocations, the outcome can be more complex, potentially leading to racemization or a mixture of diastereomers. The stereochemical integrity in rearrangements of analogs of this compound would be highly dependent on the reaction conditions and the specific mechanism at play.

Applications of 2r 3 Phenylpentan 2 Amine in Asymmetric Organic Synthesis

Development as a Chiral Ligand in Enantioselective Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The process typically involves rational design, synthesis, and extensive evaluation of the ligand's performance in various catalytic reactions.

Rational Design, Synthesis, and Coordination Chemistry of Ligands Derived from Chiral Phenylpentanamines

There is no available scientific literature detailing the rational design, synthesis, or coordination chemistry of ligands specifically derived from (2R)-3-Phenylpentan-2-amine. The fundamental steps of ligand development, which include conceptualizing a ligand structure that could effectively induce asymmetry in a reaction, synthesizing the ligand, and studying its coordination behavior with various metal centers, have not been reported for this compound.

Utilization as a Chiral Building Block for Complex Molecular Architectures

Chiral building blocks are essential starting materials for the synthesis of complex, enantiomerically pure molecules, including natural products and pharmaceuticals. They provide a pre-existing stereocenter that can be elaborated upon to construct the target molecule.

Stereocontrolled Construction of Carbon Skeletons and Chiral Centers

No published research demonstrates the use of this compound as a chiral building block for the stereocontrolled construction of carbon skeletons or for the introduction of new chiral centers in a predictable manner. Methodologies that would leverage the inherent chirality of this amine to direct the formation of subsequent stereocenters have not been described in the scientific literature.

Integration into Syntheses of Enantiomerically Enriched Chemical Scaffolds

In line with the lack of its use as a foundational building block, there are no reports on the integration of this compound into the synthetic routes of any enantiomerically enriched chemical scaffolds. Its application as a chiral starting material for the synthesis of more complex structures has not been documented.

Advanced Characterization and Stereochemical Elucidation Techniques for 2r 3 Phenylpentan 2 Amine

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is a cornerstone technique for the separation and quantification of stereoisomers. For (2R)-3-Phenylpentan-2-amine, which possesses two stereocenters, this method is crucial for determining both the enantiomeric excess of the desired (2R,3S) or (2R,3R) diastereomer and the ratio between these diastereomers.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods. The choice of the CSP is critical and is based on the specific molecular interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—between the analyte and the chiral selector. For primary amines like this compound, CSPs based on cyclodextrins, polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), or chiral crown ethers are often effective.

The determination of enantiomeric excess involves the separation of the (2R)-enantiomer from its (2S)-counterpart. The relative peak areas in the chromatogram are used to calculate the e.e. value. Similarly, the diastereomeric ratio is determined by separating the (2R,3S) and (2R,3R) diastereomers from the other possible stereoisomers, (2S,3R) and (2S,3S).

Table 1: Illustrative Chiral HPLC Data for a Hypothetical Mixture of 3-Phenylpentan-2-amine Stereoisomers

| Stereoisomer | Retention Time (min) | Peak Area | % Composition |

| (2R,3R)-3-Phenylpentan-2-amine | 12.5 | 45000 | 45% |

| (2S,3S)-3-Phenylpentan-2-amine | 14.2 | 5000 | 5% |

| (2R,3S)-3-Phenylpentan-2-amine | 16.8 | 22500 | 22.5% |

| (2S,3R)-3-Phenylpentan-2-amine | 18.1 | 27500 | 27.5% |

From this illustrative data, the diastereomeric ratio of the (2R)-configured compounds would be (2R,3R) : (2R,3S) = 45 : 22.5, or 2:1. The enantiomeric excess of the (2R,3R) diastereomer would be calculated as:

e.e. = [((2R,3R) - (2S,3S)) / ((2R,3R) + (2S,3S))] x 100% = [(45 - 5) / (45 + 5)] x 100% = 80%

Advanced Spectroscopic Methods for Stereochemical Assignment and Conformational Analysis

While chromatography excels at separation and quantification, advanced spectroscopic methods are indispensable for the absolute configuration assignment and for providing insights into the molecule's conformational preferences.

Advanced Nuclear Magnetic Resonance (NMR) Techniques:

For a molecule with multiple stereocenters like this compound, one-dimensional NMR spectra can be complex due to signal overlap. Advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for stereochemical elucidation. These methods detect through-space correlations between protons that are in close proximity.

By analyzing the NOE/ROE cross-peaks, the relative stereochemistry of the protons at the C2 and C3 positions can be determined. For instance, a strong NOE between the proton on C2 and the proton on C3 would suggest a syn relationship (as in the (2R,3R) or (2S,3S) diastereomers), while a weaker or absent NOE would indicate an anti relationship (as in the (2R,3S) or (2S,3R) diastereomers).

Furthermore, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in NMR can be employed to distinguish between enantiomers. These agents interact with the enantiomers of this compound to form transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric excess.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly useful for determining the absolute configuration of chiral compounds. nih.gov

The CD spectrum of this compound would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths, which are a direct consequence of its absolute stereochemistry. The sign and magnitude of these Cotton effects can be compared with theoretical calculations or with the spectra of structurally related compounds of known configuration to assign the absolute stereochemistry.

Protocols have been developed for the rapid determination of the absolute configuration and enantiomeric excess of α-chiral primary amines using CD spectroscopy. nih.gov These methods often involve the in-situ formation of a derivative that produces a strong CD signal. nih.gov

Table 2: Hypothetical Spectroscopic Data for Stereochemical Assignment of this compound

| Technique | Parameter | Observation for (2R,3R) Isomer | Observation for (2R,3S) Isomer |

| NOESY | H2-H3 Correlation | Strong cross-peak | Weak or absent cross-peak |

| ¹H NMR with CDA | Chemical Shift of C2-H | δ 3.15 ppm | δ 3.25 ppm |

| Circular Dichroism | Cotton Effect at ~260 nm | Positive | Negative |

Computational and Theoretical Studies on 2r 3 Phenylpentan 2 Amine

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the kinetics and thermodynamics of chemical reactions. For chiral amines and their derivatives, DFT calculations are instrumental in mapping out potential energy surfaces, identifying transition states, and elucidating the factors that govern stereoselectivity.

In studies of reactions involving chiral amines, DFT is frequently employed to model the transition states that lead to different stereoisomeric products. For instance, in asymmetric Mannich reactions catalyzed by cyclic secondary amines, DFT studies have been successful in rationalizing the observed diastereoselectivity. rsc.org By calculating the energies of the various possible transition state structures, researchers can predict which stereoisomer will be preferentially formed. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds and steric repulsions, that play a crucial role in determining the stereochemical outcome.

A critical aspect of this analysis is the identification of the transition state, a first-order saddle point on the potential energy surface. The geometry of the transition state provides a snapshot of the molecular arrangement at the peak of the energy barrier for a reaction step. The calculated activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate.

Table 1: Illustrative DFT Data for a Generic Chiral Amine Reaction (Note: This data is representative of typical DFT studies on chiral amines and not specific to (2R)-3-Phenylpentan-2-amine)

| Transition State | Relative Energy (kcal/mol) | Key Interacting Moieties | Predicted Major Product |

| TS-A (pro-R) | 0.0 | Phenyl group - Catalyst backbone | R-enantiomer |

| TS-B (pro-S) | +2.5 | Phenyl group - Solvent | S-enantiomer |

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and chemical reactivity. For a flexible molecule like this compound, which possesses multiple rotatable bonds, a multitude of conformations are possible. Molecular modeling and conformational analysis aim to identify the most stable conformers and understand the energy landscape that governs their interconversion.

Computational studies on analogous compounds, such as amphetamine and methamphetamine, have utilized a combination of DFT and molecular dynamics (MD) to explore their conformational space. rsc.orgrsc.org These studies have revealed that even for relatively small molecules, a number of stable conformers can exist in equilibrium. The relative populations of these conformers are determined by their Gibbs free energies.

The analysis of the conformational landscape is crucial because the reactivity of a molecule can be highly dependent on its conformation. For instance, the accessibility of the amine group for a reaction may differ significantly between different conformers. DFT calculations can provide accurate relative energies of these conformers, while techniques like MD simulations can offer insights into the dynamic behavior of the molecule in solution. rsc.orgrsc.org

Table 2: Example Conformational Analysis of a Phenethylamine Analog (Note: This data is illustrative and based on studies of similar compounds)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

| I | 60° (gauche) | 0.0 | 65 |

| II | 180° (anti) | 0.8 | 30 |

| III | -60° (gauche) | 1.5 | 5 |

Computational Prediction of Reactivity and Stereoselectivity in Catalytic and Synthetic Systems

A significant application of computational chemistry is the prediction of how a molecule will behave in a given chemical environment, particularly in catalytic and synthetic contexts. For chiral amines like this compound, which can themselves act as chiral catalysts or be substrates in stereoselective reactions, computational predictions of reactivity and stereoselectivity are of immense value.

DFT calculations can be used to model the entire catalytic cycle of a reaction, providing insights into the mechanism and identifying the rate-determining and stereoselectivity-determining steps. For example, in the synthesis of chiral amines via the reduction of N-chiral imines, DFT studies have been used to investigate the role of cis-trans isomerization of the imine in determining the final diastereomeric ratio of the product amine. beilstein-journals.org These computational models can help to explain experimental observations that may seem counter-intuitive. beilstein-journals.orgresearchgate.netsemanticscholar.org

Furthermore, computational methods are increasingly used in a predictive capacity to design new catalysts and reactions. By screening virtual libraries of catalysts and substrates, researchers can identify promising candidates for experimental investigation. In the context of biocatalysis, computational design has been used to engineer imine reductases (IREDs) with reversed stereoselectivity for the synthesis of specific chiral amine enantiomers. nih.govrsc.org This involves modeling the enzyme's active site and the substrate binding to predict mutations that will favor the formation of the desired product.

Table 3: Predicted Stereoselectivity in a Model Reaction (Note: This table presents hypothetical computational predictions for a reaction involving a chiral benzylic amine)

| Catalyst | Substrate | Predicted ee (%) | Predicted Major Enantiomer |

| Catalyst A | Aldehyde X | 95 | R |

| Catalyst A | Aldehyde Y | 80 | R |

| Catalyst B | Aldehyde X | 90 | S |

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are recommended for (2R)-3-Phenylpentan-2-amine to achieve >95% enantiomeric excess (ee)?

- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or auxiliaries. For analogous amines (e.g., (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine), palladium on carbon with chiral ligands in ethanol/methanol under hydrogenation conditions has yielded high ee . Kinetic resolution via lipase-catalyzed acylations or asymmetric reductive amination using borane complexes (e.g., CBS reduction) could also be adapted. Post-synthesis purification via recrystallization or chiral HPLC (e.g., Chiralpak® columns) is critical .

Q. How can the optical purity of this compound be validated experimentally?

- Methodological Answer : Use polarimetry for preliminary ee assessment, but confirm via chiral HPLC with UV/fluorescence detection. For NMR-based analysis, chiral derivatizing agents (e.g., Mosher’s acid chloride) generate diastereomers distinguishable by - or -NMR. Mass spectrometry (HRMS) ensures molecular integrity, while X-ray crystallography (if crystalline) provides definitive stereochemical confirmation .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound across in vitro and in vivo models be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent effects) or metabolic instability. Conduct parallel studies:

- In vitro : Use physiologically relevant buffers (e.g., HEPES at pH 7.4) and validate cell membrane permeability (logP ≈ 2.5–3.5 for amines).

- In vivo : Perform pharmacokinetic profiling (plasma half-life, metabolite identification via LC-MS).

- Apply statistical meta-analysis to reconcile discrepancies, as demonstrated in longitudinal studies of structurally related compounds .

Q. What computational strategies predict the binding affinity of this compound to monoamine transporters (e.g., SERT, DAT)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of transporters (PDB: 5I73 for SERT). Validate predictions via molecular dynamics (GROMACS) to assess binding stability. Compare with SAR data from phenylalkylamine analogs (e.g., amphetamine derivatives) to identify critical substituents .

Q. How can metabolic pathways of this compound be mapped in hepatic microsomes?

- Methodological Answer : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions at timed intervals, extract metabolites with acetonitrile, and analyze via UPLC-QTOF-MS. Use isotope-labeled standards (e.g., -phenyl analogs) to distinguish phase I (oxidation, deamination) from phase II (glucuronidation) metabolites .

Methodological Considerations for Data Analysis

Q. What statistical approaches are robust for analyzing dose-response curves of this compound in neuropharmacological assays?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC, Hill slope, and efficacy. For non-linear responses, use Bayesian hierarchical modeling to account for inter-experiment variability. Validate reproducibility via intraclass correlation coefficients (ICC > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.